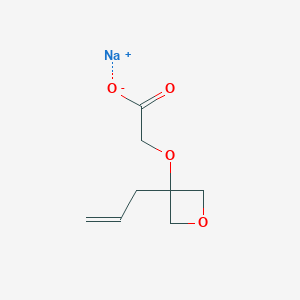

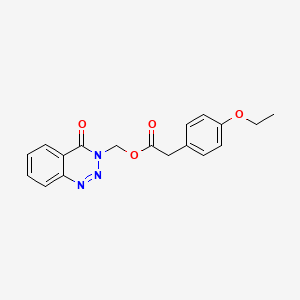

Sodium;2-(3-prop-2-enyloxetan-3-yl)oxyacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Sodium is a very soft silvery-white metal . It’s the sixth most common element on Earth, comprising 2.8 percent of Earth’s crust . The most common compound of sodium is sodium chloride (common salt) .

Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms and the chemical bonds that hold the atoms together. Sodium compounds typically have the sodium ions surrounded by other ions or molecules .Chemical Reactions Analysis

Sodium compounds can participate in various chemical reactions. For instance, sodium reacts with water to produce sodium hydroxide and hydrogen gas .Physical And Chemical Properties Analysis

Sodium is a very soft silvery-white metal . It has a melting point of 97.794°C and a boiling point of 882.940°C . Sodium compounds, like sodium chloride, are often soluble in water .Wissenschaftliche Forschungsanwendungen

Sodium and Sodium‐Ion Batteries

Sodium;2-(3-prop-2-enyloxetan-3-yl)oxyacetate, due to its unique chemical properties, may have implications in the field of sodium and sodium-ion batteries. Research has shown that sodium batteries have evolved over the last 50 years, with significant advancements in high-energy batteries for various applications. The development of materials for sodium-ion batteries, in particular, is attracting considerable scientific interest due to their potential in renewable energy storage, indicating a promising area for the application of such compounds (Delmas, 2018).

Aqueous Rechargeable Sodium‐Ion Batteries

The compound's relevance extends to aqueous rechargeable sodium-ion batteries (ASIBs), which are emerging as a safer and potentially more sustainable alternative to traditional batteries. These batteries, utilizing sodium's abundant and similar chemical properties to lithium, present a promising avenue for stationary power sources in sustainable energy solutions. The advancements in ASIB systems, including cathodes, anodes, and electrolytes, underscore the potential applications of sodium-based compounds in enhancing battery performance and safety (Bin et al., 2018).

Chemical Reduction Applications

In the realm of chemical synthesis, sodium-based compounds like this compound might find applications in reduction reactions. For instance, the combination of sodium borohydride and carboxylic acids has proven to be an efficient set of reducing agents, facilitating various reduction and N-alkylation reactions. This suggests potential applications of sodium-based compounds in creating versatile and efficient reagents for organic synthesis (Gribble, 1999).

Optoelectronic Enhancements in Solar Cells

Sodium incorporation during the synthesis of kesterite thin films is known to enhance solar cell performance. The study of sodium's effects on grain growth, morphology, and electronic properties in solar cells could point to applications of this compound in improving optoelectronic properties and achieving higher efficiencies in solar energy conversion (Andres et al., 2018).

Food Safety and Quality

The compound's potential applications might extend to the food industry, particularly in understanding the role of sodium in food preservation, safety, and quality. Research on sodium reduction in food products and its effects on food safety, quality, and human health could provide insights into the use of sodium-based compounds in developing safer and healthier food preservation methods (Doyle & Glass, 2010).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

sodium;2-(3-prop-2-enyloxetan-3-yl)oxyacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4.Na/c1-2-3-8(5-11-6-8)12-4-7(9)10;/h2H,1,3-6H2,(H,9,10);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCLZEQSGXRPDLF-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1(COC1)OCC(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NaO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(2,6-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2922463.png)

![6-(3-Chloro-4-methylphenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2922466.png)

![4-Methyl-5-[(2-methylbenzyl)sulfonyl]-1,2,3-thiadiazole](/img/structure/B2922476.png)

![4-[4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-2-amine](/img/structure/B2922478.png)

![2-Amino-2-[3-(4-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2922482.png)

![1-(2-methoxyphenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2922483.png)

![Ethyl 1-(4-fluorophenyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2922484.png)